molecular formula C18H33Br3O2 B14191333 Hexadecan-2-yl tribromoacetate CAS No. 922722-02-9

Hexadecan-2-yl tribromoacetate

Cat. No.: B14191333
CAS No.: 922722-02-9
M. Wt: 521.2 g/mol
InChI Key: WQHLCGAEVFXJJG-UHFFFAOYSA-N
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Description

Hexadecan-2-yl tribromoacetate (C₁₉H₃₃Br₃O₂) is a brominated ester characterized by a 16-carbon alkyl chain (hexadecan-2-yl) esterified to a tribromoacetate group. Tribromoacetate esters are typically utilized in organic synthesis as brominating agents for alcohols, leveraging their ability to transfer bromine atoms under mild conditions .

Properties

CAS No.

922722-02-9

Molecular Formula

C18H33Br3O2

Molecular Weight

521.2 g/mol

IUPAC Name

hexadecan-2-yl 2,2,2-tribromoacetate

InChI

InChI=1S/C18H33Br3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)23-17(22)18(19,20)21/h16H,3-15H2,1-2H3

InChI Key

WQHLCGAEVFXJJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)OC(=O)C(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecan-2-yl tribromoacetate can be synthesized through the esterification of hexadecan-2-ol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Hexadecan-2-yl tribromoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The tribromoacetate group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The tribromoacetate moiety can be reduced to form hexadecan-2-yl acetate, with the removal of bromine atoms.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield hexadecan-2-ol and tribromoacetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide or potassium thiocyanate, typically in an aprotic solvent like acetone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as hexadecan-2-yl iodide or hexadecan-2-yl thiocyanate.

    Reduction: Hexadecan-2-yl acetate.

    Hydrolysis: Hexadecan-2-ol and tribromoacetic acid.

Scientific Research Applications

Hexadecan-2-yl tribromoacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in substitution reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cell membranes and its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of hexadecan-2-yl tribromoacetate involves its interaction with nucleophiles and reducing agents. The tribromoacetate group is highly reactive, allowing for various chemical transformations. In biological systems, the compound may interact with cell membranes, altering their properties and potentially affecting cellular functions. The exact molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of hexadecan-2-yl tribromoacetate and structurally related brominated compounds:

Compound CAS No. Molecular Formula Molecular Weight Key Applications Reactivity Stability
This compound Not available C₁₉H₃₃Br₃O₂ ~535.2 g/mol Potential brominating agent (inferred) Likely moderate reactivity due to long chain High (resistant to dehalogenases)
Ethyl tribromoacetate Not listed C₄H₅Br₃O₂ 314.8 g/mol Bromination of alcohols High (efficient bromide donor) Stable under anhydrous conditions
Methyl tribromoacetate Not listed C₃H₃Br₃O₂ 300.8 g/mol Brominating reagent (inferred from analogs) High reactivity, similar to ethyl derivative Susceptible to hydrolysis
Hexabromoacetone Not listed C₃Br₆O 552.5 g/mol Bromination of alcohols Extremely reactive (six bromine atoms) Low (moisture-sensitive)

Key Comparisons:

  • Structural Differences: Chain Length: this compound’s long alkyl chain distinguishes it from shorter-chain analogs (ethyl, methyl), reducing its solubility in polar solvents but enhancing compatibility with nonpolar substrates. Bromine Density: Hexabromoacetone contains six bromine atoms, enabling multi-site bromination, whereas tribromoacetate esters transfer a single bromine per reaction cycle .
  • Reactivity :

    • Ethyl and methyl tribromoacetates are established reagents for converting alcohols to alkyl bromides under mild conditions, avoiding toxic HBr gas . This compound may exhibit slower kinetics due to steric hindrance from its long chain.
    • Hexabromoacetone demonstrates higher reactivity but requires careful handling due to moisture sensitivity .
  • Stability: Tribromoacetate esters are resistant to enzymatic degradation by dehalogenases like DehD, which cannot act on tribromoacetate substrates . This suggests environmental persistence compared to mono- or dihalogenated analogs. Methyl and ethyl derivatives may hydrolyze over time, whereas the hexadecan-2-yl analog’s hydrophobicity could mitigate hydrolysis.
  • Safety and Handling :

    • Ethyl tribromoacetate is classified as a toxic liquid (UN 2810, Transport Class 6.1), requiring precautions during transport and storage . This compound likely shares similar hazards due to its brominated structure.

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